molecular formula C21H28N4O5 B10773177 (2R,3R,4R)-1-(3-Amino-6-(3,4,5-trimethoxyphenyl)pyrazin-2-yl)-2,3-dimethylpiperidine-4-carboxylic acid

(2R,3R,4R)-1-(3-Amino-6-(3,4,5-trimethoxyphenyl)pyrazin-2-yl)-2,3-dimethylpiperidine-4-carboxylic acid

Cat. No.: B10773177
M. Wt: 416.5 g/mol
InChI Key: YPKLAWUGDWZBMV-OUCADQQQSA-N
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Description

The compound identified as “PMID20936789C31” is a synthetic organic molecule designed to aid in the identification of structural elements of the binding pocket of NIMA-related kinase 2 (NEK2). This compound is particularly significant in the field of pharmacology due to its potential as a drug candidate and its role in understanding the selectivity of inhibitor binding .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “PMID20936789C31” involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of “PMID20936789C31” would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing stringent purification processes. Techniques such as crystallization, chromatography, and recrystallization are commonly employed to achieve high-purity final products .

Chemical Reactions Analysis

Types of Reactions

“PMID20936789C31” undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of “PMID20936789C31” include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

“PMID20936789C31” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “PMID20936789C31” involves its interaction with NEK2, a kinase involved in cell cycle regulation. The compound binds to the active site of NEK2, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent .

Properties

Molecular Formula

C21H28N4O5

Molecular Weight

416.5 g/mol

IUPAC Name

(2R,3R,4R)-1-[3-amino-6-(3,4,5-trimethoxyphenyl)pyrazin-2-yl]-2,3-dimethylpiperidine-4-carboxylic acid

InChI

InChI=1S/C21H28N4O5/c1-11-12(2)25(7-6-14(11)21(26)27)20-19(22)23-10-15(24-20)13-8-16(28-3)18(30-5)17(9-13)29-4/h8-12,14H,6-7H2,1-5H3,(H2,22,23)(H,26,27)/t11-,12+,14+/m0/s1

InChI Key

YPKLAWUGDWZBMV-OUCADQQQSA-N

Isomeric SMILES

C[C@H]1[C@H](N(CC[C@H]1C(=O)O)C2=NC(=CN=C2N)C3=CC(=C(C(=C3)OC)OC)OC)C

Canonical SMILES

CC1C(N(CCC1C(=O)O)C2=NC(=CN=C2N)C3=CC(=C(C(=C3)OC)OC)OC)C

Origin of Product

United States

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